molecular formula C13H12ClNO5S2 B2987550 4-((1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798639-84-5

4-((1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2987550
CAS No.: 1798639-84-5
M. Wt: 361.81
InChI Key: IQMPMQQLBOKCGK-UHFFFAOYSA-N
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Description

4-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798639-84-5) is a synthetic small molecule with a molecular formula of C13H12ClNO5S2 and a molecular weight of 361.82 g/mol . This compound is built around a 6-methyl-2H-pyran-2-one core linked via an ether bond to an azetidine ring, which is further functionalized with a (5-chlorothiophen-2-yl)sulfonyl group . This specific molecular architecture makes it a valuable intermediate in medicinal chemistry and drug discovery research. The compound belongs to a class of molecules featuring pyran and azetidine rings, which are known to be investigated as potential inhibitors of enzymes like cytochrome P450 monooxygenase 11A1 (CYP11A1) . The structural features of this reagent, particularly the sulfonyl group attached to the nitrogen in the azetidine ring, are common in the design of compounds that target enzyme active sites. Researchers can utilize this chemical as a core building block for the synthesis of more complex molecules or as a reference standard in biological screening assays. It is offered with a guaranteed purity of ≥90% . Handling Note: This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO5S2/c1-8-4-9(5-12(16)19-8)20-10-6-15(7-10)22(17,18)13-3-2-11(14)21-13/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMPMQQLBOKCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic molecule that incorporates a variety of functional groups, suggesting potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Structural Overview

The compound features several key structural components:

  • Azetidine ring : Known for its role in medicinal chemistry.
  • Pyranone moiety : Associated with various biological activities.
  • Sulfonyl group : Enhances solubility and reactivity.

Antimicrobial Properties

Research indicates that derivatives of pyranones exhibit significant antimicrobial activity against various pathogens. For example, studies have shown that related compounds demonstrate effectiveness against gram-positive bacteria. The presence of the sulfonyl group in this compound may enhance its antimicrobial efficacy.

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
Pyranone Derivative A1.56 µg/mLStaphylococcus aureus
Pyranone Derivative B0.75 µg/mLStreptococcus sp.

The bulkiness of substituents at the C-2 position of the pyranone is correlated with increased antibacterial activity, suggesting that modifications to the structure could optimize its effectiveness against specific strains .

Anti-inflammatory Activity

Compounds similar to this compound have been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Anticancer Potential

Preliminary studies suggest that derivatives containing oxadiazole rings, which are structurally related to the target compound, show promising anticancer activity against various cell lines. The mechanism may involve the induction of apoptosis and inhibition of cancer cell proliferation.

Cell LineIC50 Value (µM)Reference
HeLa12.5
MCF78.0

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related pyranone derivatives against a panel of bacterial strains, highlighting the importance of structural modifications in enhancing potency.
    • Findings : Compounds with larger substituents at the C-2 position exhibited lower MIC values, indicating stronger antibacterial effects.
  • Case Study on Anticancer Activity : Another research project focused on the anticancer properties of oxadiazole derivatives, revealing that specific substitutions could significantly increase cytotoxicity against breast cancer cell lines.
    • Findings : The introduction of a sulfonyl group improved the interaction with cellular targets involved in tumor growth inhibition.

Comparison with Similar Compounds

Structural and Molecular Data

Compound Name (CAS) Substituent on Azetidine Molecular Formula Molecular Weight Key Features
4-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one* 5-Chlorothiophen-2-yl sulfonyl Not provided Not provided Thiophene ring with Cl; sulfonyl group enhances reactivity and stability.
4-({1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one 2-(2-Chlorophenyl)acetyl C₁₇H₁₆ClNO₄ 333.77 Acetyl group instead of sulfonyl; chlorophenyl enhances lipophilicity.
4-((1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one 4-Ethoxy-3-fluorophenyl sulfonyl C₁₇H₁₈FNO₆S 383.4 Ethoxy and fluorine substituents improve metabolic stability.
4-((1-((2,6-Dichlorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one 2,6-Dichlorophenyl sulfonyl C₁₅H₁₃Cl₂NO₅S 390.2 Dichloro substitution increases molecular weight and steric bulk.

*Primary compound of interest; data inferred from structural analogs.

Key Structural Differences and Implications

Sulfonyl vs. The acetylated analog () may exhibit increased lipophilicity due to the chlorophenyl group, favoring membrane permeability but possibly reducing solubility.

Aryl Substituent Variations: 5-Chlorothiophen-2-yl: The thiophene ring in the primary compound introduces sulfur-based π-π interactions, which could enhance binding to aromatic residues in proteins. The chlorine atom may further modulate electronic properties. 4-Ethoxy-3-fluorophenyl (): Ethoxy and fluorine substituents likely improve metabolic stability by blocking oxidative pathways. Fluorine’s electronegativity may also influence electronic distribution.

Molecular Weight and Physicochemical Properties :

  • The dichlorophenyl-sulfonyl analog () has the highest molecular weight (390.2), which may limit bioavailability.
  • The ethoxy-fluoro derivative () has a moderate molecular weight (383.4) and balanced polarity, suggesting favorable solubility and permeability.

Q & A

Basic: What are the optimal synthetic routes for 4-((1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Azetidine Ring Formation : Start with the preparation of the azetidine scaffold via cyclization of 1,3-dihalopropanes under basic conditions.

Sulfonylation : React the azetidine intermediate with 5-chlorothiophene-2-sulfonyl chloride in anhydrous dichloromethane (DCM) using a tertiary amine (e.g., triethylamine) as a base to form the sulfonylazetidine moiety .

Coupling with Pyran-2-one : Perform a nucleophilic substitution or Mitsunobu reaction to link the sulfonylated azetidine to the 6-methyl-2H-pyran-2-one core.

Purification : Use silica gel column chromatography (eluent: gradient of ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity.

Characterization : Confirm structural integrity via 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS). Purity is validated using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound against specific enzymatic targets?

Methodological Answer:

Target Selection : Prioritize enzymes with known interactions with sulfonyl or heterocyclic motifs (e.g., proteases, kinases).

Analog Synthesis : Prepare derivatives with modifications to the sulfonyl group, azetidine ring, or pyran-2-one substituents.

In Vitro Assays :

  • Enzyme Inhibition : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled assays for dehydrogenases) to measure IC50_{50} values.
  • Binding Affinity : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions.

Computational Modeling : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding modes and key residue interactions.

Data Integration : Cross-reference activity data with structural variations to identify critical pharmacophores. For example, demonstrates SAR analysis for a pyrimidinone derivative using similar enzymatic assays .

Advanced: What methodologies are recommended for assessing the environmental fate and ecological risks of this compound?

Methodological Answer:

Environmental Persistence :

  • Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25°C and 50°C, monitoring degradation via LC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) and analyze breakdown products.

Bioaccumulation Potential :

  • Calculate logPP (octanol-water partition coefficient) using HPLC retention times or computational tools (e.g., XLOGP3).

Ecotoxicity :

  • Acute Toxicity : Conduct Daphnia magna immobilization assays (OECD 202) and algal growth inhibition tests (OECD 201).
  • Chronic Effects : Use zebrafish embryo toxicity assays (FET test, OECD 236) to assess developmental impacts.

Risk Modeling : Apply the INCHEMBIOL framework () to integrate data on persistence, bioaccumulation, and toxicity for ecological risk scoring .

Basic: Which spectroscopic techniques are critical for characterizing this compound's structure?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • 1^1H NMR : Identify protons on the azetidine (δ 3.5–4.5 ppm), sulfonyl group (δ 7.2–7.8 ppm for thiophene), and pyran-2-one (δ 6.0–6.5 ppm for lactone protons).
  • 13^{13}C NMR : Confirm carbonyl (δ 165–175 ppm) and sulfonyl (δ 115–125 ppm) carbons.

Mass Spectrometry :

  • ESI-MS : Detect the molecular ion peak ([M+H]+^+) and fragmentation patterns (e.g., loss of SO2_2 from the sulfonyl group).

Infrared (IR) Spectroscopy :

  • Validate lactone (C=O stretch ~1700 cm1^{-1}) and sulfonamide (S=O stretches ~1350 and 1150 cm1^{-1}) functionalities.

X-ray Crystallography (if crystals are obtainable): Resolve the 3D structure to confirm stereochemistry and intermolecular interactions .

Advanced: How can contradictory data regarding the compound's biological activity be resolved?

Methodological Answer:

Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values across enzyme assays) and apply statistical tools (e.g., ANOVA) to identify outliers.

Controlled Replication :

  • Standardize assay conditions (e.g., pH, temperature, enzyme concentration) using protocols from ’s split-plot experimental design .
  • Validate compound purity (HPLC ≥98%) to rule out impurity-driven artifacts.

Mechanistic Studies :

  • Use isothermal dose-response (ITDR) assays to distinguish between specific binding and nonspecific aggregation.
  • Compare results across orthogonal assays (e.g., SPR vs. enzymatic activity).

Contextual Factors : Account for cell line variability (e.g., membrane permeability differences) or solvent effects (DMSO vs. aqueous buffers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.